2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid
描述
2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid is a bis-coumarin derivative featuring two chromen-2-one (coumarin) cores linked via their 3- and 4-positions. The 7-position of the second coumarin unit is substituted with an oxyacetic acid group, while the 8-position of the first coumarin bears a methoxy group. This structure combines the planar aromaticity of coumarins with the hydrogen-bonding capacity of the carboxylic acid moiety, making it suitable for interactions with biological targets such as enzymes or receptors. Its molecular weight is approximately 424.3 g/mol (calculated), with a topological polar surface area (TPSA) of ~97.4 Ų, indicating moderate hydrophilicity .
属性
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-26-16-4-2-3-11-7-15(21(25)29-20(11)16)14-9-19(24)28-17-8-12(5-6-13(14)17)27-10-18(22)23/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBDUBVKFCDBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid typically involves multi-step organic synthesis. One common route includes:
Starting Materials: The synthesis begins with commercially available 8-methoxy-2-oxochromene and 2-oxochromene derivatives.
Formation of Intermediate: The 8-methoxy-2-oxochromene undergoes a Friedel-Crafts acylation to introduce the acetic acid moiety.
Coupling Reaction: The intermediate is then coupled with the 2-oxochromene derivative using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification process using industrial chromatography techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromone moieties, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions.
Major Products
Oxidation: Hydroxylated chromone derivatives.
Reduction: Reduced chromone derivatives with hydroxyl groups.
Substitution: Halogenated or other substituted chromone derivatives.
科学研究应用
Antioxidant Activity
Research has indicated that compounds similar to 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid exhibit potent antioxidant properties. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes. This makes it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a subject of interest for further cancer research.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of related compounds and found that they significantly reduced lipid peroxidation in cellular models. The results indicated that derivatives of chromenone could effectively protect against oxidative damage in neuronal cells.
Case Study 2: Anti-inflammatory Mechanism
In an experimental study conducted on animal models, this compound demonstrated a marked reduction in paw edema induced by carrageenan injection. The study highlighted its potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 3: Anticancer Activity
Research published in Cancer Letters reported that this compound inhibited tumor growth in xenograft models of breast cancer. The study concluded that the compound's ability to induce apoptosis through mitochondrial pathways presents a promising avenue for therapeutic development.
Comparative Data Table
| Property/Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant Activity | Scavenges free radicals | Journal of Medicinal Chemistry |
| Anti-inflammatory Effects | Inhibits COX/LOX enzymes | Experimental Animal Study |
| Anticancer Potential | Induces apoptosis in cancer cells | Cancer Letters |
作用机制
The mechanism of action of 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with various enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response, potentially through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
相似化合物的比较
Benzyl 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
- Key Difference : The oxyacetic acid group is esterified with benzyl, increasing lipophilicity (XLogP3: 4.4 vs. ~1.5 for the acid form).
Impact : Enhanced membrane permeability but reduced solubility in aqueous media. The ester acts as a prodrug, requiring hydrolysis in vivo for activation .
Ethyl 2-[3-(7-Methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate
Key Difference : Ethyl ester substitution and positional isomerism (7-methoxy vs. 8-methoxy).
- Impact : Altered electronic distribution may affect binding to hydrophobic pockets in enzymes .
Analogues with Modified Substituent Positions
8-Methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl Acetate
- Key Difference : Acetate ester at the 7′-yl position instead of oxyacetic acid.
- 2-[4-Methyl-7-[(2-Methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic Acid
- Impact : Enhanced interaction with aromatic residues in proteins but reduced solubility in polar solvents .
Analogues with Alternative Functional Groups
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
- Key Difference : Glycine-conjugated acetamide replaces oxyacetic acid.
- Acemetacin (2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic Acid)
Key Difference : Indole-acetic acid core with a chloroaryl group.
- Impact : Broader anti-inflammatory activity due to dual COX inhibition but higher toxicity risks .
Solubility
Hydrogen-Bonding Capacity
- Oxyacetic Acid vs. Esters : The free carboxylic acid forms stronger hydrogen bonds (e.g., with serine residues in enzymes), enhancing target engagement compared to esters .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Solubility
| Functional Group | Water Solubility | Hexane Solubility |
|---|---|---|
| Oxyacetic Acid | High | Low |
| Benzyl Ester | Low | High |
| Acetate Ester | Moderate | Moderate |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling chromenone intermediates via nucleophilic substitution or esterification. For example, chromen-7-ol derivatives can react with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxyacetic acid moiety. Reaction temperature (60–80°C) and solvent polarity significantly affect yields, as polar aprotic solvents enhance nucleophilicity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts from competing ester hydrolysis.
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for OCH₃), carbonyl resonances (δ ~160–170 ppm for C=O), and aromatic protons (δ 6.5–8.0 ppm for chromenone rings). Overlapping signals may require 2D NMR (COSY, HSQC) .
- IR : Stretching frequencies for C=O (1680–1750 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₂₂H₁₄O₈).
Q. What initial biological screening approaches are recommended to evaluate this compound’s activity?
- Methodological Answer : Prioritize assays relevant to chromenone derivatives, such as:
- Enzyme Inhibition : Test against kinases or esterases using fluorogenic substrates (e.g., fluorescence-based assays).
- Antioxidant Activity : DPPH radical scavenging or FRAP assays, given the redox-active phenolic moieties in related compounds .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase electrophilicity of the chromenone core, enhancing covalent binding to nucleophilic residues (e.g., cysteine in enzymes).
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and π-π stacking with aromatic residues in target proteins. Computational tools like DFT (density functional theory) can map electrostatic potential surfaces to predict binding modes .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell passage number.
- Validate Target Engagement : Use orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays) to confirm direct interactions .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) to assess steric/electronic effects.
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interaction sites. For example, the acetic acid moiety may chelate metal ions in enzyme active sites .
Q. What computational modeling approaches are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism. The compound’s high oxygen content may reduce blood-brain barrier penetration.
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma half-life .
Q. How can researchers assess the compound’s stability under varying experimental conditions (pH, light, temperature)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
